3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine scaffold. The molecule features a 4-chlorophenyl substituent at position 3 and a 2-morpholinoethyl group at position 7.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-17-3-1-16(2-4-17)20-14-29-23-18(22(20)27)5-6-21-19(23)13-26(15-30-21)8-7-25-9-11-28-12-10-25/h1-6,14H,7-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPUJSNKIHRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions
- Formation of the Chromeno[8,7-e][1,3]oxazinone Core:
- The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-e][1,3]oxazinone core.
- Typical reagents include aldehydes, ketones, and amines, with catalysts such as Lewis acids or bases to facilitate the cyclization.
- Introduction of the Chlorophenyl Group:
- The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
- Common reagents include chlorobenzene derivatives and halogenating agents like N-chlorosuccinimide (NCS).
- Attachment of the Morpholinoethyl Side Chain:
- The morpholinoethyl side chain is attached through nucleophilic substitution reactions.
- Reagents such as morpholine and ethyl halides are used under basic conditions to achieve the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the morpholinoethyl side chain, leading to the formation of N-oxides.
- Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction:
- Reduction reactions can occur at the oxazinone core, converting it to dihydro or tetrahydro derivatives.
- Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution:
- The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.
- Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholinoethyl side chain typically yields N-oxides, while reduction of the oxazinone core can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one in cancer treatment. For instance, derivatives containing the 4-chlorophenyl group have shown promising results in inhibiting glioma cell growth. A specific derivative exhibited low micromolar activity against key kinases involved in oncogenic signaling pathways, suggesting that similar compounds could be explored for their anticancer properties .
| Compound | EC50 (μM) | Target Kinase |
|---|---|---|
| 4j | 20 ± 3 | AKT2/PKBβ |
| MK-2206 | 2 ± 0.5 | AKT |
This table summarizes the efficacy of selected compounds against glioma cells, indicating that modifications to the structure can significantly impact biological activity.
Kinase Inhibition
The compound's structure allows it to potentially act as a kinase inhibitor. Kinases are crucial in various signaling pathways, including those related to cancer proliferation and survival. The ability of similar compounds to inhibit kinases like AKT2 suggests that this compound could be developed into a therapeutic agent targeting these pathways .
Neuroprotective Effects
Preliminary research indicates that compounds with similar structures may exhibit neuroprotective effects. The morpholinoethyl group is believed to contribute to the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells under stress conditions. This potential application is significant for developing treatments for neurodegenerative diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Study on Glioblastoma : A series of pyrano[2,3-c]pyrazoles were synthesized and tested for their anti-glioma activity. One compound demonstrated significant inhibitory effects on glioma stem cells while showing reduced toxicity towards non-cancerous cells .
- Kinase Screening : Another study screened various derivatives against a panel of kinases, revealing that certain modifications enhanced selectivity and potency against specific targets like AKT2 .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Polarity and Solubility: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to nonpolar groups like thienylmethyl or benzyl . Hydroxypentyl (4b) and hydroxyethyl (4c) substituents further enhance polarity but may reduce membrane permeability .
Bioactivity Trends :
- Antiviral Activity : Compound 6l (4-chlorobenzyl substituent) exhibits EC₅₀ = 12 μM against tobacco mosaic virus (TMV), attributed to π-π stacking with viral proteins .
- Antimalarial Activity : Ferrocenyl derivatives (e.g., 12b) show potent activity (IC₅₀ < 1 μM), likely due to redox cycling and reactive oxygen species generation .
Thermal Stability :
- Higher melting points (e.g., 171–180°C for 6l) correlate with rigid aromatic substituents, whereas alkyl chains (e.g., 4b) reduce thermal stability .
Tautomerization and Structural Dynamics
- Tautomeric Behavior : highlights that substituents influence the equilibrium between oxazinyl and oxazepanyl tautomers. For example, electron-withdrawing groups (e.g., 4-ClPh) stabilize the oxazinyl form, while hydroxyalkyl chains favor oxazepanyl tautomers .
- Impact on Bioactivity: Tautomer ratios affect binding to biological targets. The morpholinoethyl group in the target compound may stabilize a single tautomer, enhancing selectivity.
Biological Activity
The compound 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry. Its structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound's chemical structure includes a chromeno core fused with an oxazine ring, which is known to influence its biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. For instance, similar compounds have been synthesized using microwave-assisted methods which enhance reaction efficiency and product yield .
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of the chromeno-oxazine class exhibit significant antimicrobial effects. For instance:
- Antibacterial Testing : The compound was tested against several bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The inhibition zones (IZ) ranged from 16 mm to 31 mm against pathogens such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined for various bacterial strains, revealing effective concentrations that inhibit bacterial growth significantly.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 25 | 32 |
| Escherichia coli | 20 | 64 |
| Pseudomonas aeruginosa | 18 | 128 |
Anticancer Activity
In addition to its antimicrobial properties, there are promising findings regarding the anticancer potential of this compound:
- Cell Line Studies : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). Results indicated a dose-dependent cytotoxic effect with IC50 values in the micromolar range .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation, potentially inhibiting their activity similar to known chemotherapeutic agents .
Case Studies
Several studies have highlighted the biological activity of related compounds within the same structural framework:
- Study on Antimicrobial Activity : A related chromeno derivative exhibited strong antibacterial properties with an MIC of 16 µg/mL against Bacillus subtilis. This supports the hypothesis that modifications in the chromeno structure can enhance antimicrobial efficacy .
- Anticancer Evaluation : Another study reported that a structurally similar oxazine derivative showed significant growth inhibition in MCF-7 cells with an IC50 value of 15 µg/mL, indicating potential for further development as an anticancer agent .
Molecular Docking Studies
Molecular docking has been employed to predict the binding affinity of this compound to various biological targets. It was found that:
- The compound binds effectively to the active site of dihydrofolate reductase (DHFR), a target for many anticancer drugs.
- Binding interactions were characterized by hydrogen bonds and hydrophobic interactions, which are critical for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
